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Cat. No.: B1191799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VX-765, a selective inhibitor of

caspase-1. It details its mechanism of action, the biochemical pathways it modulates, and its

functional consequences in various experimental models. This guide is intended to serve as a

resource for researchers in immunology, inflammation, and drug development.

Introduction: Caspase-1 and the Inflammasome
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine

protease in the innate immune system.[1][2] It is a central component of multi-protein

complexes called inflammasomes.[3][4] Inflammasomes, such as the well-characterized

NLRP3 inflammasome, assemble in response to a variety of stimuli, including pathogen-

associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

[3][5][6]

The activation of the inflammasome complex leads to the autocatalytic cleavage of pro-

caspase-1 into its active form.[1][7] Activated caspase-1 has two primary functions:

Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, pro-

interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically

active forms (IL-1β and IL-18).[4][5][8]
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Pyroptosis Induction: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in

the cell membrane and a highly inflammatory form of programmed cell death known as

pyroptosis.[8][9][10]

Due to its central role in inflammation, dysregulation of caspase-1 activity is implicated in a

range of inflammatory and autoimmune diseases, making it a critical therapeutic target.[3][11]

[12]

VX-765: From Prodrug to Active Inhibitor
VX-765 (Belnacasan) is an orally bioavailable prodrug.[13][14] In vivo, it is rapidly converted by

plasma and liver esterases into its active metabolite, VRT-043198.[8][15][16] This conversion is

essential for its inhibitory activity.[2] VRT-043198 is a potent, selective, and competitive inhibitor

of the caspase-1 subfamily of caspases.[13][15]

Caption: Conversion of VX-765 prodrug to its active form, VRT-043198.

Mechanism of Action and Signaling Pathway
The active metabolite, VRT-043198, functions by forming a reversible covalent bond with the

catalytic cysteine residue in the active site of caspase-1.[2][8] This direct inhibition blocks all

downstream enzymatic activities of caspase-1.

The primary pathway modulated by VX-765 is the canonical inflammasome signaling pathway.

The process, and the point of inhibition, can be summarized as follows:

Priming (Signal 1): Immune cells are primed by stimuli like lipopolysaccharide (LPS), which

upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[5][6]

Activation (Signal 2): A second stimulus, such as extracellular ATP or crystalline substances,

triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the

adaptor protein ASC, and pro-caspase-1.[3][5][6]

Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, facilitating

their auto-cleavage and activation.[1][7]
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Inhibition by VRT-043198: VRT-043198 binds to the active site of caspase-1, preventing it

from cleaving its substrates.

Downstream Blockade: Consequently, the maturation and release of IL-1β and IL-18 are

inhibited, and Gasdermin D is not cleaved, thereby preventing pyroptosis.[8][10][13]

Caption: VX-765 inhibits the NLRP3 inflammasome pathway at Caspase-1.

Quantitative Efficacy Data
The potency and selectivity of VX-765's active form, VRT-043198, have been characterized in

various assays. Its efficacy has also been demonstrated in multiple preclinical models of

inflammatory diseases.

Table 1: In Vitro Potency and Selectivity of VRT-043198

Target Parameter Value
Selectivity vs.
Caspase-1

Reference(s)

Caspase-1 Ki 0.8 nM - [15]

Caspase-4 Ki <0.6 nM -

Caspase-1 IC50 0.204 nM - [16]

Caspase-3 - -
100- to 10,000-

fold
[15]

Caspase-6 - -
100- to 10,000-

fold
[15]

Caspase-7 - -
100- to 10,000-

fold
[15]

Caspase-8 - -
100- to 10,000-

fold
[15]

| Caspase-9 | - | - | 100- to 10,000-fold |[15] |

Note: VRT-043198 also potently inhibits caspase-4.[8][15]
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Table 2: Summary of In Vivo Efficacy of VX-765

Disease Model Species Dose & Route Key Findings Reference(s)

Collagen-
Induced
Arthritis

Mouse
100 mg/kg, i.p.,
twice daily

Reduced joint
scores,
synovitis, and
bone erosion;
decreased
serum IL-1β.

[12]

Traumatic Brain

Injury (TBI)
Mouse 100 & 200 mg/kg

Significantly

decreased IL-1β

and IL-18 levels

in the injured

cortex.

[17]

Myocardial

Infarction (I/R)
Rat 16-32 mg/kg, i.v.

Reduced infarct

size and

preserved

ventricular

function.

[18][19][20]

HIV-1 Infection
Humanized

Mouse
-

Reduced viral

load, total HIV-1

DNA, and CD4+

T cell depletion;

lowered plasma

IL-18.

[21][22]

| Gouty Arthritis | Mouse | - | Inhibited joint swelling and IL-1β release. |[23] |

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are representative protocols for assessing VX-765's function.

This protocol is adapted from methodologies used to assess inflammasome activation in vitro.

[19]
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Objective: To determine the effect of VX-765 on caspase-1-mediated IL-1β release from

cultured cells.

Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages) or monocytic cell

lines (e.g., THP-1).

Methodology:

Cell Culture: Plate cells at an appropriate density and differentiate if necessary (e.g., PMA for

THP-1 cells).

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours to

upregulate pro-IL-1β and NLRP3 expression.

Inhibitor Pre-treatment: Wash cells and add fresh media containing various concentrations of

VX-765 (or its active form VRT-043198) or vehicle control. Incubate for 30-60 minutes.

Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), and

incubate for 1-2 hours.

Sample Collection: Collect the cell culture supernatant.

Quantification: Measure the concentration of mature IL-1β and IL-18 in the supernatant using

an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's

instructions.

Data Analysis: Plot IL-1β concentration against inhibitor concentration to determine the IC50

value.

Caption: Experimental workflow for an in vitro cytokine release assay.

This protocol is based on studies evaluating the cardioprotective effects of VX-765.[18][19]

Objective: To assess the ability of VX-765 to reduce infarct size following myocardial

ischemia/reperfusion (I/R) injury in rats.

Animal Model: Male Sprague-Dawley rats.
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Methodology:

Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator.

Surgical Preparation: Perform a thoracotomy to expose the heart. Place a suture around the

left anterior descending (LAD) coronary artery.

Drug Administration: Administer VX-765 (e.g., 16 mg/kg) or vehicle via intravenous (i.v.)

injection 30-60 minutes prior to ischemia.[19][20]

Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD artery for

a set period (e.g., 60 minutes).

Reperfusion: Release the suture to allow blood flow to resume (reperfusion) for a defined

period (e.g., 2-3 hours).

Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and perfuse the

heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).

Tissue Processing: Excise the heart, slice the ventricles, and incubate with a stain like 2,3,5-

triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the

infarcted area pale.

Data Analysis: Image the heart slices and use software to quantify the infarct size as a

percentage of the AAR.

Conclusion
VX-765 is a potent and selective prodrug inhibitor of caspase-1. Its mechanism of action is

centered on the direct blockade of the catalytic activity of caspase-1, a key enzyme in the

innate immune response. By preventing the maturation of IL-1β and IL-18 and inhibiting

pyroptotic cell death, VX-765 demonstrates significant anti-inflammatory activity across a range

of preclinical disease models. The quantitative data and established experimental protocols

provide a solid foundation for further investigation into its therapeutic potential for treating

caspase-1-driven inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic
Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation -
PMC [pmc.ncbi.nlm.nih.gov]

4. Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL
THERAPEUTIC POTENTIAL FOR ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors
for the Treatment of Inflammatory Diseases [frontiersin.org]

6. researchgate.net [researchgate.net]

7. Frontiers | Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier
Dysfunction and Integrity by Suppressing Pyroptosis Activation [frontiersin.org]

8. invivogen.com [invivogen.com]

9. researchgate.net [researchgate.net]

10. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional
Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

11. IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to
an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome
patients - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-
induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

13. go.drugbank.com [go.drugbank.com]

14. apexbt.com [apexbt.com]

15. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1191799?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7870576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6651423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6651423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4498083/
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2022.879021/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2022.879021/full
https://www.researchgate.net/figure/NLRP3-inflammasome-priming-and-activation-pathway-Activation-of-the-NLRP3-inflammasome_fig2_355911877
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.540669/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.540669/full
https://www.invivogen.com/vx765
https://www.researchgate.net/publication/360964789_Novel_role_for_caspase_1_inhibitor_VX765_in_suppressing_NLRP3_inflammasome_assembly_and_atherosclerosis_via_promoting_mitophagy_and_efferocytosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181015/
https://pubmed.ncbi.nlm.nih.gov/16081838/
https://pubmed.ncbi.nlm.nih.gov/16081838/
https://pubmed.ncbi.nlm.nih.gov/16081838/
https://pubmed.ncbi.nlm.nih.gov/26742834/
https://pubmed.ncbi.nlm.nih.gov/26742834/
https://go.drugbank.com/drugs/DB05507
https://www.apexbt.com/vx-765.html
https://www.medchemexpress.com/vrt-043198.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries
Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor
antagonist‑treated rats provides long‑term reduction in myocardial infarct size and
preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

19. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–
cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway
- PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion,
viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]

22. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion,
viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC
[pmc.ncbi.nlm.nih.gov]

23. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and
pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [VX-765: A Technical Guide to Caspase-1 Inhibition].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191799#vx765-caspase-1-inhibitor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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